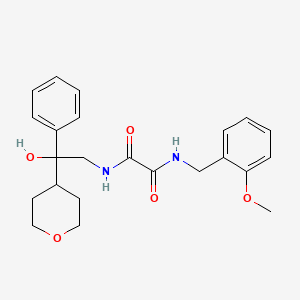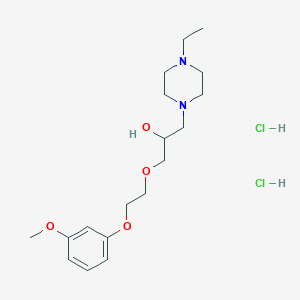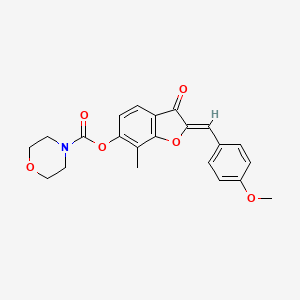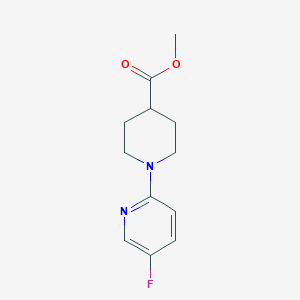
Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate
説明
“Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” is a chemical compound with the formula C14H11ClO2 . It is also known by other names such as “Biphenyl, 2-chloro-”, “o-Chlorobiphenyl”, “2-Chloro-1,1’-biphenyl”, “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, “o-Chlorodiphenyl”, “1-Chloro-2-phenylbenzene”, and "PCB 1" .
Synthesis Analysis
The synthesis of “Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” involves several steps . The process starts with the combination of methyl-4-bromobenzoate, 2-chlorophenylboronic acid, Pd (OAC) 2, and sodium carbonate in DMF and water with stirring. The reaction mixture is purged with argon, triphenylphosphine is added, and the sealed reaction is placed in an oil bath maintained at 80°C for 1 hour . After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a short plug of celite with additional ethyl acetate . The organics are washed with water, dried over MGS04, filtered, and evaporated . Purification by flash column chromatography yields 2’-chlorobiphenyl-4-carboxylic acid methyl ester as a yellow solid . The purified ester is then dissolved in THF and an equal volume of 1 M NAOH is added . The mixture is stirred vigorously at room temperature for 15 hours . Upon completion, the reaction is acidified with conc. HCl and extracted with ethyl acetate . Evaporation of the solvent yields the title compound .Molecular Structure Analysis
The molecular structure of “Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate” can be represented by the formula C14H11ClO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Regioselective Nitration for Fluorescent Chloride Sensor
A study detailed the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, through Suzuki-Miyaura cross-coupling followed by regioselective nitration. This compound, related to Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate, demonstrates the potential for regioselective chemical modification to create sensors with specific applications, showing bright blue emission in organic solvents that shifts to bright green in the presence of chloride ions (Das, Mohar, & Bag, 2021).
Palladium-Catalyzed Functionalization
Another research avenue involves palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids. This method demonstrates the versatility of this compound and related compounds in organic synthesis, enabling direct functionalization and providing a pathway for the synthesis of complex molecules (Giri et al., 2007).
Heterochiral Interactions in Liquid Crystals
Research on heterochiral interactions in molecular and macromolecular pairs of liquid crystals, involving similar compounds, highlights the compound's utility in studying chiral materials' properties. These studies provide insights into the phase behavior of liquid crystals and their applications in materials science (Percec & Oda, 1994).
特性
IUPAC Name |
methyl 4-(2-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGXAENJUYIBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
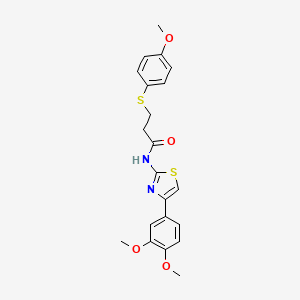
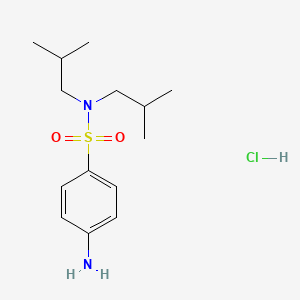

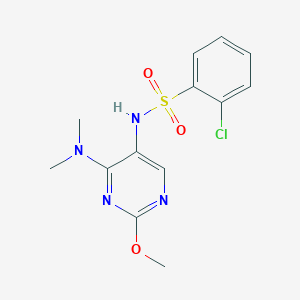
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)
